CID 78066708
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78066708” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78066708 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to ensure the desired chemical structure is obtained. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents, providing a comprehensive guide for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of advanced chemical reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78066708 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include a variety of derivatives that retain the core structure of the original compound while exhibiting different chemical properties.
Wissenschaftliche Forschungsanwendungen
CID 78066708 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and its potential effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential, including its efficacy and safety in treating specific diseases. In industry, this compound may be utilized in the development of new materials, catalysts, or other chemical products.
Wirkmechanismus
The mechanism of action of CID 78066708 involves its interaction with specific molecular targets and pathways within a biological system. These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or toxicological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78066708 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behavior and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other compounds
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Eigenschaften
Molekularformel |
C7H13Cl2Si |
---|---|
Molekulargewicht |
196.17 g/mol |
InChI |
InChI=1S/C7H13Cl2Si/c1-2-3-4-5-6-7-10(8)9/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
QXUVEOUJAXLVHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.